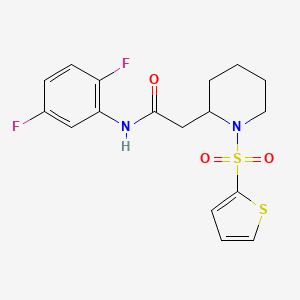

1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazolidine derivatives often involves multicomponent reactions (MCRs) that can include Knoevenagel condensation, aza-ene reaction, imine-enamine tautomerization, cyclocondensation, and intramolecular S(N)Ar reactions . These reactions can be designed to construct multiple bonds and rings efficiently, utilizing all reactants in the chemical transformation. For example, the synthesis of tetrahydrobenzo[b]imidazo[3,2,1-ij][1,8]naphthyridine derivatives is achieved by incorporating an o-halo group into the aryl ring of 2-benzoylmethyleneimidazolidine . Although the specific synthesis of "1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine" is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of imidazolidine derivatives can be characterized using various spectroscopic techniques such as FT-IR, NMR, and LC-Mass spectral techniques . Single-crystal X-ray diffraction can provide detailed structural information, which can be corroborated with density functional theory (DFT) calculations . The imidazolidine ring can adopt different conformations, such as planar or boat, depending on the substitution pattern .

Chemical Reactions Analysis

Imidazolidine derivatives can participate in various chemical reactions. For instance, they can act as catalysts in asymmetric Michael reactions . The presence of substituents on the imidazolidine ring can influence the reactivity and selectivity of these reactions. The introduction of electron-donating or withdrawing groups can also affect the potency of imidazolidine derivatives as enzyme inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine derivatives can vary widely depending on their substitution patterns. For example, the solubility of these compounds can be influenced by the nature of the substituents, with some being soluble in moderately polar organic solvents . The stability of imidazolidine derivatives can also differ, with some being air- and moisture-stable at room temperature . The electronic properties, such as the HOMO-LUMO energy gap, can be indicative of potential applications in materials science, such as non-linear optical (NLO) materials .

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation of Novel Substituted-Imidazolidine Derivatives : This study details the synthesis of newer substituted-imidazolidine derivatives and their evaluation for anti-inflammatory, analgesic, and antiulcer activity. Among the compounds studied, certain derivatives showed promising anti-inflammatory and analgesic actions, as well as a superior gastrointestinal safety profile compared to standard drugs (Husain et al., 2013).

Synthesis, Molecular Properties, Toxicity, and Biological Evaluation of Substituted Imidazolidine Derivatives : This research aimed to develop potent and safe anti-inflammatory agents containing the imidazolidine heterocyclic ring. Several derivatives showed promising anti-inflammatory and analgesic actions, with low toxicity risk and favorable bioactivity scores for drug targets (Husain et al., 2015).

Optical Resolution and Catalysis Ability of Imidazolidine Derivatives : This study explored the optical resolution of a chiral framework for imidazolidine derivatives and examined their catalysis ability in an asymmetric Michael reaction (Ryoda et al., 2008).

Identification of Spirooxindole-Based Derivatives as Potential p53 Activity Modulators : Research on the design of new analogues of spirooxoindolepyrrolidine nucleus, including certain imidazolidine-based compounds, showed their potential in inhibiting cell growth of various human tumor cells (Gomez-Monterrey et al., 2010).

Antimicrobial and Antitumor Activity of Nitrogen Heterocycles : This study synthesized and evaluated the antimicrobial and antitumor activity of certain nitrogen heterocycles, including imidazolidine derivatives (El-Shenawy, 2016).

DNA Binding Studies of Imidazolidine Derivatives : The study evaluated the DNA binding affinity of novel imidazolidine derivatives, highlighting their potential as effective anti-cancer drugs based on their binding strength with DNA (Shah et al., 2013).

Mecanismo De Acción

While the exact mechanism of action for this specific compound is not provided in the search results, a related study provides insight into the microtubule destabilization mechanism of 3,4,5-trimethoxyphenyl indanone derivatives . The absence of twisting motion might cause loss of lateral contacts in microtubule, thus promoting microtubule destabilization . This study could be helpful for designing microtubule destabilizers with higher activity .

Propiedades

IUPAC Name |

1,3-dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O3/c1-29-23-16-22(17-24(30-2)25(23)31-3)26-27(18-20-10-6-4-7-11-20)14-15-28(26)19-21-12-8-5-9-13-21/h4-13,16-17,26H,14-15,18-19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVPTXLMOGLTFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole-5-carbonyl)piperidine-1-carboxylate](/img/structure/B2511777.png)

![(E)-4-(Dimethylamino)-N-ethyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]but-2-enamide](/img/structure/B2511780.png)

![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2511787.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2511788.png)

![1-(2-Chloropyridine-3-carbonyl)-4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine](/img/structure/B2511789.png)

![N-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-6-amino-4-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide](/img/structure/B2511791.png)